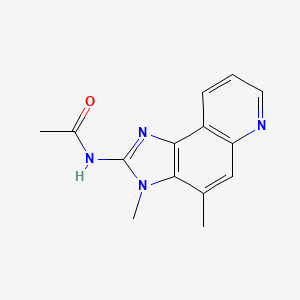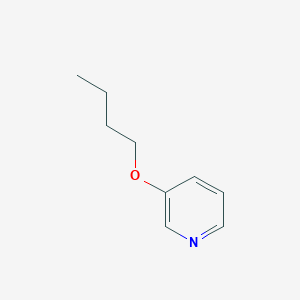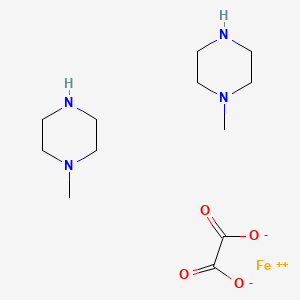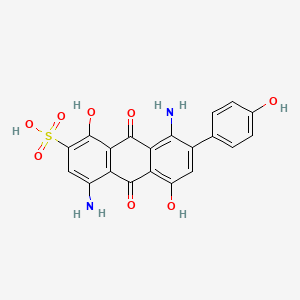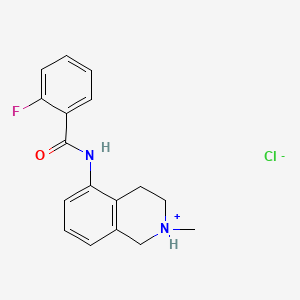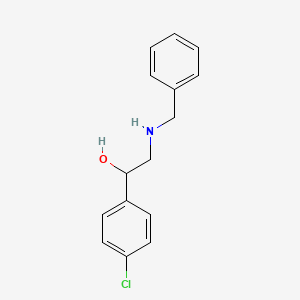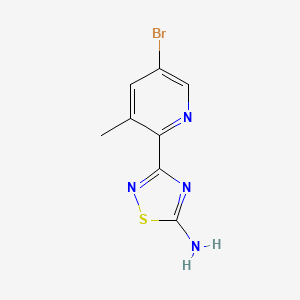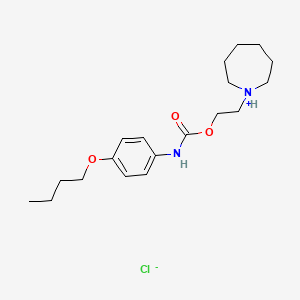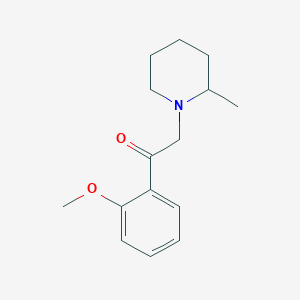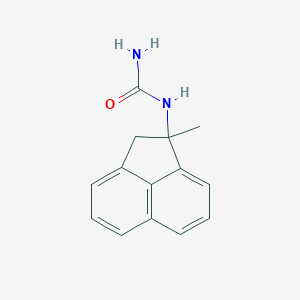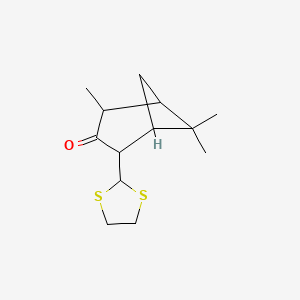![molecular formula C30H50AgN7-2 B13752808 silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)
silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide is a complex organic compound with a molecular formula of C30H50AgN7-2 This compound is notable for its unique structure, which includes a silver ion coordinated with acetonitrile and a pyrazolide ligand
Méthodes De Préparation
The synthesis of silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide typically involves the reaction of silver nitrate with the corresponding pyrazolide ligand in the presence of acetonitrile . The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired complex. Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazolide ligand can undergo substitution reactions with other nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide involves its interaction with molecular targets such as thioredoxin reductase (TrxR). By inhibiting TrxR, the compound disrupts redox homeostasis within cells, leading to the accumulation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells . The silver ion also plays a crucial role in its antimicrobial activity by interacting with bacterial cell membranes and proteins.
Comparaison Avec Des Composés Similaires
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide can be compared with other silver-based compounds and pyrazolide derivatives:
Silver nitrate: A common silver compound used in various applications, but lacks the complex structure and specific activity of the pyrazolide complex.
Bis(pyrazol-1-yl)methane: A related pyrazolide ligand that forms complexes with various metal ions, but may not exhibit the same level of biological activity as the silver complex.
Silver acetate: Another silver compound with antimicrobial properties, but with a simpler structure and different mechanism of action.
The uniqueness of this compound lies in its combination of a silver ion with a complex pyrazolide ligand, resulting in distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C30H50AgN7-2 |
|---|---|
Poids moléculaire |
616.6 g/mol |
Nom IUPAC |
silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide |
InChI |
InChI=1S/C28H47N6.C2H3N.Ag/c1-4-10-22(11-5-1)25-16-19-32(29-25)28(33-20-17-26(30-33)23-12-6-2-7-13-23)34-21-18-27(31-34)24-14-8-3-9-15-24;1-2-3;/h16,22-24,26-28H,1-15,17-21H2;1H3;/q-3;;+1 |
Clé InChI |
NFDNEOXDETVSHM-UHFFFAOYSA-N |
SMILES canonique |
CC#N.C1CCC(CC1)C2CCN([N-]2)C(N3CCC([N-]3)C4CCCCC4)N5CC=C([N-]5)C6CCCCC6.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


